molecular formula C9H11FN2O B2535164 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine CAS No. 2380072-14-8

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

Cat. No.: B2535164
CAS No.: 2380072-14-8
M. Wt: 182.198
InChI Key: QLNAVRJTIGRPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a synthetic fluorinated pyrimidine derivative of interest in medicinal chemistry and oncology research. Fluorinated pyrimidines represent a cornerstone of anticancer drug development, with 5-fluorouracil (5-FU) being one of the most widely used agents for treating cancers such as those of the colon, breast, and head and neck for decades . This class of compounds is designed to interfere with nucleoside metabolism and nucleic acid synthesis, leading to cytotoxicity and cell death . The core research value of this compound lies in its potential as a building block or intermediate for developing new therapeutic agents. Its structure, featuring a fluorine atom at the 5-position of the pyrimidine ring and a prenyl-like ether side chain, is characteristic of molecules investigated for their ability to inhibit key enzymes involved in nucleotide biosynthesis or to be misincorporated into RNA and DNA . Researchers exploring the structure-activity relationships of fluoropyrimidines may find this compound valuable, as modifications on the pyrimidine ring, such as the 4-oxy substituent in this case, can significantly alter biological activity, metabolic stability, and cellular uptake . The presence of the 3-methylbut-2-en-1-yl (prenyl) group may be of particular interest for studies investigating lipophilicity and membrane permeability. Mechanistically, fluoropyrimidines like 5-FU exert their effects through multiple pathways. A primary mechanism is the inhibition of thymidylate synthase (TS), a key enzyme for DNA replication and repair, leading to thymineless death of cells . Furthermore, metabolites of fluoropyrimidines can be misincorporated into both RNA and DNA, disrupting vital RNA processing functions and causing DNA damage, which collectively contribute to cell cycle arrest and the induction of apoptosis . The continuous evolution of fluorine chemistry enables the synthesis of novel analogs like this one, allowing researchers to probe new mechanisms of action and develop more precise cancer treatments in the era of personalized medicine . This product is intended for research purposes to further such investigations. Please note: This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAVRJTIGRPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=NC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The 3-methylbut-2-en-1-yl group is introduced via an alkylation reaction. This can be done using an alkyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with biological targets, particularly enzymes involved in nucleic acid synthesis. The fluorine atom enhances its binding affinity and specificity, potentially inhibiting the activity of enzymes like thymidylate synthase. This inhibition can disrupt DNA synthesis, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

5-Fluoro-4-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

  • Substituent : A propargyl-piperazine-piperidine chain replaces the 3-methylbut-2-en-1-yloxy group.
  • Molecular Formula : C₂₀H₂₈FN₅O₂ (vs. C₉H₁₁FN₂O for the target compound).
  • Applications : Likely optimized for CNS penetration due to the piperazine group, a common feature in neuroactive drugs .

5-Fluoro-4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

  • Substituent : A 3-methylpyridinyloxy-methyl-piperidine group at the 4-position.
  • Molecular Weight : 302.35 g/mol (vs. 198.20 g/mol for the target compound).
  • Solubility : Increased water solubility compared to alkenyloxy analogs due to the pyridine nitrogen .

5-Fluoro-4-(4-{[(3-Methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

  • Substituent : A pyrazine-oxy-methyl-piperidine group.
  • Key Features : The pyrazine ring (two nitrogen atoms) enhances electron-deficient character, favoring interactions with electron-rich biological targets.
  • Molecular Weight : 303.33 g/mol, slightly higher than the pyridine analog due to the additional nitrogen .

Physicochemical Properties

Property Target Compound Piperazine-Propargyl Analog Pyridine-Piperidine Analog Pyrazine-Piperidine Analog
Molecular Formula C₉H₁₁FN₂O C₂₀H₂₈FN₅O₂ C₁₆H₁₉FN₄O C₁₅H₁₈FN₅O
Molecular Weight 198.20 g/mol 401.47 g/mol 302.35 g/mol 303.33 g/mol
LogP (Estimated) ~2.1 (moderately lipophilic) ~3.8 (highly lipophilic) ~1.9 (moderate) ~2.0 (moderate)
Hydrogen Bond Donors 0 2 0 1

Notes:

  • The target compound’s smaller size and alkenyloxy group result in lower molecular weight and moderate lipophilicity compared to bulkier analogs.
  • Piperazine-containing analogs exhibit higher LogP due to extended hydrocarbon chains .

Biological Activity

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom at the 5-position and an alkoxy group at the 4-position of the pyrimidine ring. The presence of the 3-methylbut-2-en-1-yl group is significant for its biological activity.

Anticancer Properties

Research has indicated that derivatives of fluorinated pyrimidines exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit the proliferation of various cancer cell lines, including mouse leukemia L1210 cells. These compounds often act by disrupting nucleic acid synthesis or by interfering with metabolic pathways essential for cancer cell survival.

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundL1210Not specifiedInhibition of nucleic acid synthesis
5-Fluoro-2-amino pyrimidinesVariousNanomolar rangeIntracellular release of active metabolites
FdUMP Prodrug AnaloguesL1210<0.05Release of nucleotide via cyclization

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.
  • Metabolic Activation : The compound may require metabolic conversion to an active form that exerts its cytotoxic effects.
  • Competitive Inhibition : Compounds like this can act as competitive inhibitors against natural substrates in enzymatic reactions, disrupting normal cellular processes.

Case Studies and Research Findings

A study focusing on fluorinated pyrimidines highlighted their effectiveness against specific bacterial strains and cancer cell lines. For example, 5-fluoro derivatives demonstrated potent inhibition against Staphylococcus faecium and Escherichia coli with ID50 values in the low nanomolar range, indicating strong antimicrobial properties alongside anticancer activity .

Case Study: Inhibition of Leukemia Cells

In a controlled study, various fluorinated pyrimidines were tested against L1210 mouse leukemia cells. The results showed that these compounds exhibited potent inhibition, with IC50 values indicating effective growth suppression at low concentrations. This suggests potential for further development as therapeutic agents in oncology .

Q & A

Basic: What synthetic strategies are effective for introducing the prenyloxy group (3-methylbut-2-en-1-yl) at position 4 of the pyrimidine ring?

Methodological Answer:
The prenyloxy group can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, in related fluoropyrimidines, alkoxy groups are often added using alcohols under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80°C) . Alternatively, Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine) may be employed for sterically hindered substrates. Reaction efficiency depends on the leaving group at position 4 (e.g., chloro or hydroxy) and the electronic effects of the fluorine substituent at position 5, which can deactivate the ring toward electrophilic substitution .

Advanced: How can computational modeling predict the impact of the fluorine substituent on the compound’s interaction with enzymatic targets (e.g., thymidylate synthase)?

Methodological Answer:
Density functional theory (DFT) calculations can assess the electron-withdrawing effect of fluorine, which polarizes the pyrimidine ring and alters binding affinity. Molecular docking (using software like AutoDock Vina) can simulate interactions between the fluorinated compound and the enzyme’s active site. For instance, fluorine’s electronegativity may strengthen hydrogen bonds with catalytic residues (e.g., asparagine or serine) while reducing metabolic degradation via cytochrome P450 enzymes . Comparative studies with non-fluorinated analogs (e.g., replacing F with H or Cl) are critical to validate predictions .

Basic: What spectroscopic techniques are optimal for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to the prenyloxy group (e.g., vinyl protons at δ 5.2–5.5 ppm) and pyrimidine ring protons.
  • ¹⁹F NMR : Confirm fluorine presence (typically δ -110 to -160 ppm for aromatic F).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀FN₂O₂).
  • IR : Detect C-F stretches (~1200 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹). Cross-reference with crystallographic data from related fluoropyrimidines (e.g., CCDC entries) .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated pyrimidines?

Methodological Answer:

  • Purity Validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., dehalogenated by-products) may skew bioactivity .
  • Assay Standardization : Compare IC₅₀ values across consistent enzyme inhibition protocols (e.g., thymidylate synthase inhibition assays at pH 7.4 with 10% DMSO).
  • Structural Confirmation : Re-evaluate stereochemistry and regiochemistry via X-ray crystallography, as misassigned structures can lead to conflicting data .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., prenyl bromide).
  • Waste Disposal : Segregate halogenated waste for incineration, as fluorinated compounds may persist in the environment .

Advanced: What mechanistic insights explain by-product formation during the synthesis of this compound, and how can they be minimized?

Methodological Answer:
Common by-products include:

  • Di-O-prenylated derivatives : Formed via over-alkylation. Mitigate by using stoichiometric control (1:1 molar ratio of pyrimidine to prenylating agent) and low temperatures (0–5°C) .
  • Ring-opened products : Result from nucleophilic attack at position 2 or 6. Use bulky bases (e.g., DBU) to suppress side reactions.
  • Isomerization : The prenyloxy group may undergo [3,3]-sigmatropic shifts. Monitor via TLC and purify using flash chromatography (silica gel, hexane/EtOAc) .

Basic: How does the solubility profile of this compound influence solvent selection for reactions?

Methodological Answer:
The compound is moderately polar due to the pyrimidine ring and ether linkage. Optimal solvents include:

  • Polar aprotic solvents (DMF, DMSO) : For SNAr reactions.
  • Chlorinated solvents (DCM, chloroform) : For coupling reactions requiring inert conditions.
  • Ethers (THF, dioxane) : For Grignard or lithiation steps. Pre-screen solubility via NMR (DMSO-d₆ or CDCl₃) .

Advanced: What strategies enhance the metabolic stability of fluorinated pyrimidine derivatives in preclinical studies?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., at the prenyloxy methyl group) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the hydroxyl group (if present) as a phosphate ester for targeted release.
  • Co-crystallization Studies : Identify metabolic hotspots by analyzing enzyme-cofactor binding modes (e.g., with dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.